Rizavasertib Exhibits Sub-Nanomolar, Isoform-Equivalent Potency (Ki 160 pM) Differentiating it from Isoform-Biased Pan-Akt Inhibitors
Rizavasertib demonstrates a Ki of 160 pM, which is equipotent across all three Akt isoforms (Akt1, Akt2, Akt3) . This contrasts with GSK690693, which shows a marked preference for Akt1 (Ki = 1 nM) over Akt2 (Ki = 4 nM) and Akt3 (Ki = 12 nM) . Similarly, Capivasertib (AZD5363) exhibits isoform-biased potency with IC50 values of 3 nM, 7 nM, and 7 nM for Akt1, Akt2, and Akt3, respectively .
| Evidence Dimension | Inhibition constant (Ki) for Akt isoforms |
|---|---|
| Target Compound Data | 160 pM (Ki, all isoforms) |
| Comparator Or Baseline | GSK690693: Akt1 Ki 1 nM, Akt2 Ki 4 nM, Akt3 Ki 12 nM. Capivasertib: Akt1 IC50 3 nM, Akt2 IC50 7 nM, Akt3 IC50 7 nM. |
| Quantified Difference | Rizavasertib is >6-fold more potent on Akt1 and >75-fold more potent on Akt3 compared to GSK690693. |
| Conditions | Cell-free kinase assays (Ki values). |
Why This Matters
This ensures complete and uniform inhibition of all Akt-dependent signaling, eliminating isoform-specific compensatory signaling that can confound results in models reliant on Akt2 or Akt3 activity.
